3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid
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Overview
Description
“3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string representation of the molecule is O=C (OC (C) (C)C)N1CCC (C2=CC (C (O)=O)=CC=C2)CC1
. This indicates the presence of a carbonyl group, a tert-butoxycarbonyl group, a piperidine ring, and a carboxylic acid group.
Physical And Chemical Properties Analysis
The compound is a powder with a quality level of 100 and an assay of ≥95% . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Optimization
- The compound has been utilized in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, a drug used for certain types of cancer. The synthesis process has been optimized for higher yields (Zhuang Wei et al., 2010).
Use in Asymmetric Synthesis
- It has been instrumental in the asymmetric synthesis of various derivatives, including enantiomerically pure compounds. For instance, it played a role in the synthesis of conformationally constrained D-lysine analogues (Pablo Etayo et al., 2008).
Advanced Pharmaceutical Intermediates
- In the field of medicinal chemistry, this compound has been a key intermediate in the synthesis of novel inhibitors and pharmaceutical agents. An example is its use in synthesizing novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors (Tomomichi Chonan et al., 2011).
Role in Developing Antimicrobial and Molluscicidal Agents
- Compounds derived from 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid have shown potential in antimicrobial and molluscicidal activity. For example, prenylated benzoic acid derivatives isolated from Piper aduncum leaves exhibited significant biological activities (J. Orjala et al., 1993).
Contribution to Novel Drug Development
- It has been an essential intermediate in the development of novel antidepressants, exemplified by its role in the metabolism of Lu AA21004, a novel antidepressant in clinical development for major depressive disorder (Mette G. Hvenegaard et al., 2012).
Mechanism of Action
The compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)16(22)23/h4-6,11,14H,7-10H2,1-3H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWISOJAANKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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